molecular formula C21H20O9 B1201618 Eupalestin CAS No. 73340-44-0

Eupalestin

Cat. No. B1201618
CAS RN: 73340-44-0
M. Wt: 416.4 g/mol
InChI Key: YPFLOZZPZVKXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupalestin is a natural product found in Ageratum conyzoides, Blumea fistulosa, and other organisms with data available.

Scientific Research Applications

Anti-Inflammatory and Antinociceptive Properties

Research has shown that Eupalestin exhibits significant anti-inflammatory and antinociceptive activities. A study focusing on Ageratum conyzoides, a plant known for its medicinal properties, highlighted the antinociceptive and anti-inflammatory effects of Eupalestin and other flavonoids extracted from the plant. These compounds were shown to inhibit the acute nocifensive behavior of mice induced by various inflammatory agents, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis (Faqueti et al., 2016).

Anticancer Activity

Eupalestin has been investigated for its potential anticancer properties. A study on prostate carcinoma cells demonstrated that Eupalitin, a compound closely related to Eupalestin, induced apoptosis through the generation of reactive oxygen species (ROS) and increased caspase-3 activity. This suggests that Eupalestin and similar compounds could be explored further for their therapeutic potential in cancer treatment, particularly in prostate cancer (Kaleem et al., 2016).

Mechanisms of Action in Biological Systems

The detailed mechanisms through which Eupalestin exerts its biological effects have been the subject of investigation. Studies have explored its interaction with cellular and molecular targets, including its effects on cell proliferation, differentiation, and cellular signaling pathways. For instance, the inhibition of the embryonic muscle nicotinic acetylcholine receptor (nAChR) by cembranoid compounds related to Eupalestin has been studied, providing insights into the potential neuropharmacological actions of these compounds (Ulrich et al., 2008).

properties

CAS RN

73340-44-0

Product Name

Eupalestin

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

IUPAC Name

5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one

InChI

InChI=1S/C21H20O9/c1-23-13-6-10(7-14-16(13)29-9-28-14)12-8-11(22)15-17(24-2)19(25-3)21(27-5)20(26-4)18(15)30-12/h6-8H,9H2,1-5H3

InChI Key

YPFLOZZPZVKXBX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC

Other CAS RN

73340-44-0

synonyms

5,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone
5,6,7,8,3'-PM-4',5'-MDF

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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